molecular formula C22H24N2O4S B2723731 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 380906-24-1

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2723731
CAS No.: 380906-24-1
M. Wt: 412.5
InChI Key: FDTINWHSKGAWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzoyl group, a hydroxy group, a morpholinopropyl chain, and a thiophene ring, all attached to a pyrrolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolone core, followed by the introduction of the benzoyl, hydroxy, morpholinopropyl, and thiophene groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The morpholinopropyl chain and thiophene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group results in a benzyl group.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₉N₃O₂S. Its structural complexity allows it to interact with various biological targets, making it a candidate for further research into its pharmacological properties.

Medicinal Chemistry Applications

The unique structure of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one suggests several applications in medicinal chemistry:

  • Drug Development : The compound's structural features position it as a candidate for the development of new therapeutic agents targeting infections or inflammatory diseases.
  • Lead Compound for Synthesis : It can serve as a lead compound for synthesizing novel derivatives with enhanced biological activity.

Case Studies and Research Findings

Although comprehensive case studies specifically on this compound are scarce, the general findings from related research indicate promising avenues for exploration:

  • Antifungal Studies : A series of thiophene-containing pyrrolones were evaluated for antifungal activity, with some exhibiting significant efficacy against common fungal pathogens .
  • Mechanism of Action : While specific mechanisms for this compound are not well-documented, similar compounds have shown varying mechanisms depending on their structure, suggesting that further studies could elucidate potential pathways for this compound.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 4-benzoyl-3-hydroxy-1-(3-piperidinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
  • 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(furan-2-yl)-1H-pyrrol-2(5H)-one

Comparison: Compared to similar compounds, 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one exhibits unique properties due to the presence of the thiophene ring and morpholinopropyl chain

Biological Activity

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by a pyrrolone structure, which is a five-membered heterocyclic compound containing nitrogen. Its molecular formula is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S. This compound features several functional groups, including a benzoyl group, a hydroxy group, and a morpholinopropyl substituent, with the presence of a thiophene ring enhancing its chemical diversity and potential biological activity.

Biological Activities

While direct studies on this specific compound are scarce, related pyrrolones have demonstrated significant biological activities. Here are some potential biological activities inferred from similar compounds:

Biological Activity Description
Antibacterial Pyrrolones have shown effectiveness against various bacterial strains.
Antifungal Similar compounds have been reported to inhibit fungal growth.
Anti-inflammatory Some derivatives exhibit properties that reduce inflammation.

The mechanism of action for pyrrolones can vary based on their specific structures. Generally, these compounds may interact with biological targets such as enzymes or receptors involved in inflammatory pathways or microbial growth. For example, some pyrrolones have been noted to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling .

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluating related compounds indicated that certain pyrrolone derivatives exhibited moderate radical-scavenging activity and could inhibit lipoxygenase (LOX) enzymes, suggesting potential for developing anti-inflammatory agents .
  • Drug-likeness Assessment : Research applying Lipinski's rule of five to similar compounds has shown that they possess favorable pharmacokinetic properties, indicating potential oral bioavailability and therapeutic efficacy .
  • Phosphodiesterase Inhibition : While not directly related to this compound, studies on structurally similar compounds have identified them as effective phosphodiesterase inhibitors, which could be relevant for treating conditions like erectile dysfunction and pulmonary hypertension .

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-15-29-17)24(22(27)21(18)26)10-5-9-23-11-13-28-14-12-23/h1-4,6-8,15,19,25H,5,9-14H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVJKZZQUACHMY-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.